Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-

Overview

Description

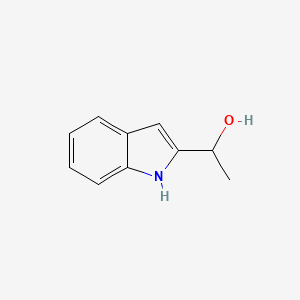

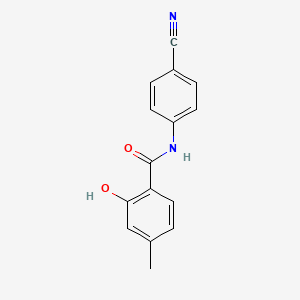

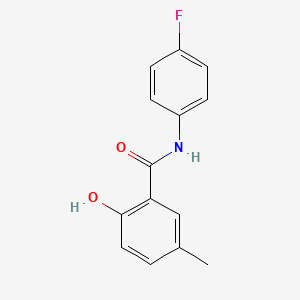

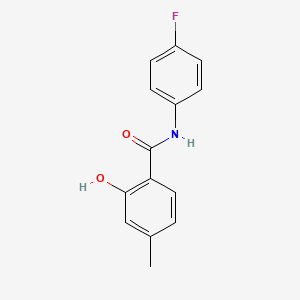

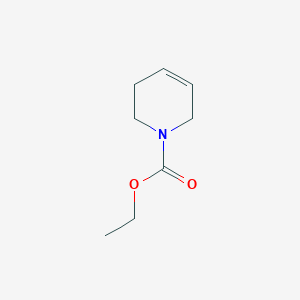

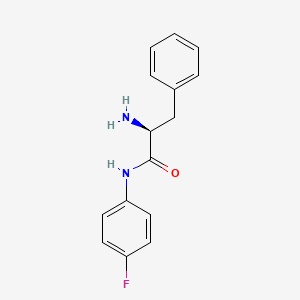

“Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” is a chemical compound with the molecular formula C13H10FNO . It belongs to the class of organic compounds known as n-benzylbenzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group .

Synthesis Analysis

While specific synthesis methods for “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized by selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This suggests that a similar method could potentially be used for the synthesis of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-”.Molecular Structure Analysis

The molecular structure of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” consists of 16 atoms and 17 bonds . The average mass of the molecule is 215.223 Da, and the monoisotopic mass is 215.074646 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” include an average mass of 215.223 Da and a monoisotopic mass of 215.074646 Da . Further details about its physical and chemical properties were not found in the search results.Mechanism of Action

Target of Action

It is suggested that the compound may interact with enzymes such as succinate dehydrogenase inhibitors (sdhis) . SDHIs play a crucial role in the respiratory chain of mitochondria, and their inhibition can lead to significant effects on cellular metabolism .

Mode of Action

It is suggested that the compound may interact with its targets through non-covalent bonding . The compound’s interaction with its targets could lead to changes in the activity of the targeted enzymes or proteins, thereby affecting cellular functions .

Biochemical Pathways

Given its potential interaction with sdhis, it may affect the tricarboxylic acid cycle (tca cycle) or krebs cycle, which is a key metabolic pathway involved in energy production .

Pharmacokinetics

Some n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives are predicted to have good pharmacokinetics (adme) properties . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target sites in the body .

Result of Action

Based on its potential interaction with sdhis, it may disrupt the normal functioning of the tca cycle, leading to changes in cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide. Factors such as temperature, light intensity, and pH can affect the stability and activity of the compound . .

Advantages and Limitations for Lab Experiments

Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- has several advantages for lab experiments. It is readily available and can be synthesized using simple synthetic procedures. It has been reported to exhibit potent anticancer activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer agents. However, Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- has some limitations for lab experiments. It has poor aqueous solubility, which can limit its bioavailability and efficacy. It also exhibits low selectivity towards HDAC isoforms, which can result in off-target effects.

Future Directions

Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- has several potential future directions for scientific research. It can be used as a starting material for the synthesis of other benzamide derivatives that have improved pharmacological properties. It can also be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Further studies are needed to elucidate the mechanism of action of Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- and to identify its molecular targets. The development of novel HDAC inhibitors with improved selectivity and efficacy is also an area of future research.

Scientific Research Applications

Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- has various applications in scientific research. It is used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science. It is also used as a starting material in the synthesis of other benzamide derivatives that have potential applications in medicinal chemistry. Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- has been reported to exhibit anticancer activity against various cancer cell lines.

properties

IUPAC Name |

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPUBNMJMVDMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40414965 | |

| Record name | Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40414965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521272-14-0 | |

| Record name | Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40414965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3269991.png)

![5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3270046.png)